![molecular formula C10H12O3S B1447432 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid CAS No. 1803595-63-2](/img/structure/B1447432.png)
2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid
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Overview
Description
2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid is a chemical compound with the CAS Number 1803595-63-2 . It has a molecular weight of 212.27 . The IUPAC name for this compound is 2-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)propanoic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid is1S/C10H12O3S/c1-6(10(11)12)9-7-3-5-14-8(7)2-4-13-9/h3,5-6,9H,2,4H2,1H3,(H,11,12)
. This code provides a detailed representation of the molecule’s structure. Physical And Chemical Properties Analysis
2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid is a powder that is stored at room temperature . It has a molecular weight of 212.27 .Scientific Research Applications
Synthesis of EED Inhibitors
This compound serves as an intermediate in the synthesis of embryonic ectoderm development (EED) inhibitors . EED inhibitors are significant in the field of epigenetics and cancer research, as they can modulate the activity of Polycomb repressive complex 2 (PRC2), which plays a crucial role in gene silencing.
Modulators of the Endocannabinoid System
Researchers may explore the use of this compound in creating modulators for the endocannabinoid system (ECS) . ECS modulators have therapeutic potential in a variety of conditions, including anxiety, pain, and neurodegenerative diseases.
Chemical Synthesis of Boronic Acids
As a thiophene derivative, this compound could be used in the chemical synthesis of boronic acids, which are essential in Suzuki coupling reactions—a pivotal method in the production of various pharmaceuticals and fine chemicals .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-6(10(11)12)9-7-3-5-14-8(7)2-4-13-9/h3,5-6,9H,2,4H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJKFVMZPSGMFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2=C(CCO1)SC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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